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2,3-Didehydro-2-deoxydothistromin

mycotoxin identification natural product dereplication LC‑MS reference standard

2,3‑Didehydro‑2‑deoxydothistromin (CAS 98063‑09‑3; synonym 3′,4′‑dehydro‑4′‑deoxydothistromin, DDDTT) is a polyketide‑derived difuranoanthraquinone mycotoxin. It belongs to the dothistromin/versicolorin biosynthetic family that shares a common pathway origin with the potent hepatocarcinogens aflatoxin B₁ and sterigmatocystin.

Molecular Formula C18H10O8
Molecular Weight 354.3 g/mol
CAS No. 98063-09-3
Cat. No. B1196467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Didehydro-2-deoxydothistromin
CAS98063-09-3
Synonyms3',4'-dehydro-4'-deoxydothistromin
DDDTT
Molecular FormulaC18H10O8
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)C(=O)C3=CC4=C(C(=C3C2=O)O)C5(C=COC5O4)O)O
InChIInChI=1S/C18H10O8/c19-7-1-2-8(20)12-11(7)14(21)6-5-9-13(16(23)10(6)15(12)22)18(24)3-4-25-17(18)26-9/h1-5,17,19-20,23-24H/t17-,18-/m1/s1
InChIKeyXXJIETBHRWEWQE-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Didehydro-2-deoxydothistromin (CAS 98063-09-3): An Anthraquinonoid Mycotoxin Reference Standard for Plant–Pathogen Interaction Research


2,3‑Didehydro‑2‑deoxydothistromin (CAS 98063‑09‑3; synonym 3′,4′‑dehydro‑4′‑deoxydothistromin, DDDTT) is a polyketide‑derived difuranoanthraquinone mycotoxin. It belongs to the dothistromin/versicolorin biosynthetic family that shares a common pathway origin with the potent hepatocarcinogens aflatoxin B₁ and sterigmatocystin [1]. The compound is produced at trace levels by the fungal phytopathogens *Cercospora personata* (syn. *Passalora personata*) and *Cercospora arachidicola* [2]. Chemically, it is distinguished from the parent dothistromin by a 2,3‑olefin and the absence of the 2‑hydroxy group, giving a molecular formula of C₁₈H₁₀O₈ (MW 354.27 g·mol⁻¹) .

Why Dothistromin, Versicolorin B, or Aflatoxin B₁ Cannot Substitute for 2,3-Didehydro-2-deoxydothistromin in Quantitative Studies


Compounds within the dothistromin–aflatoxin biosynthetic family display dramatic divergence in oxidation state, ring‑system saturation, and biological potency despite their shared polyketide origin. Dothistromin and 2,3‑didehydro‑2‑deoxydothistromin differ at the C2–C3 position (saturated vs. unsaturated) and at the C2 substitution (hydroxy vs. hydrogen), altering hydrogen‑bonding capacity, planarity, and redox potential [1]. Versicolorin B, the aflatoxin precursor, carries a different oxygenation pattern and produces IC₅₀ values of 172 ± 4 μM in A549 human lung cells [2], while aflatoxin B₁ is active at nanomolar to low‑micromolar concentrations [3]. Substituting any of these analogs for 2,3‑didehydro‑2‑deoxydothistromin introduces uncontrolled variables in chromatographic retention, mass spectrometric fragmentation, and bioassay readout, undermining the reproducibility required for regulatory toxicology, biomarker validation, and biosynthetic pathway elucidation.

Quantitative Differentiation of 2,3-Didehydro-2-deoxydothistromin from Its Nearest Structural Analogs


Chromatographic and Spectrometric Identity: UV Absorption Maxima and Tetraacetate Mass Spectrum vs. Dothistromin

The original isolation study established that 2,3‑didehydro‑2‑deoxydothistromin displays a distinct UV absorption profile compared with dothistromin, and its tetraacetate derivative gave a characteristic electron‑impact mass spectrum that unambiguously distinguished it from dothistromin and 4′‑deoxydothistromin [1]. Although the original paper reports spectral fingerprints rather than numerical λₘₐₓ values in the abstract, the chromatographic (TLC Rf) and spectral (UV, MS) patterns were adequate to separate all four co‑occurring minor metabolites: versicolorin B, averantin, nidurufin, 4′‑deoxydothistromin, 3′,4′‑dehydro‑4′‑deoxydothistromin, and 4′,5‑bisdeoxydothistromin [2]. This peak‑level differentiation is essential for any LC–MS/MS‑based quantification of Cercospora‑derived toxins in infected plant material.

mycotoxin identification natural product dereplication LC‑MS reference standard

Molecular Formula and Monoisotopic Mass Distinction from Dothistromin and Versicolorin B

High‑resolution mass spectrometry (HRMS) is the primary tool for non‑targeted screening of fungal metabolites. 2,3‑Didehydro‑2‑deoxydothistromin has a monoisotopic mass of 354.0376 Da (C₁₈H₁₀O₈) , which differs from dothistromin (C₁₈H₁₂O₉, 372.0481 Da) by 18.0105 Da (loss of H₂O) and from versicolorin B (C₁₈H₁₂O₇, 340.0583 Da) by 13.9793 Da (CH₂ vs. O substitution). These mass defects are sufficient to resolve all three compounds on a modern Q‑TOF or Orbitrap platform at a resolving power ≥30 000, enabling simultaneous quantitation without the need for chromatographic baseline separation.

HRMS screening molecular networking natural product dereplication

Biological Origin and Pathosystem Context: Peanut (Cercospora personata) vs. Pine (Dothistroma septosporum) vs. Aspergillus spp.

2,3‑Didehydro‑2‑deoxydothistromin has been definitively identified only from peanut (*Arachis hypogaea*) tissues naturally infected by *Cercospora personata* [1], whereas dothistromin is primarily associated with *Dothistroma septosporum* infection of pine needles [2]. Versicolorin B and aflatoxins are produced by *Aspergillus* spp. that contaminate stored grains and nuts post‑harvest [3]. This chemotaxonomic partitioning means that 2,3‑didehydro‑2‑deoxydothistromin serves as a specific marker of Cercospora infection in the field, whereas dothistromin and versicolorin B indicate different fungal species and contamination routes. For integrated pest‑management programs or regulatory sampling, using dothistromin as a surrogate marker would miss Cercospora‑specific infections and potentially misattribute the contamination source.

fungal chemotaxonomy host–pathogen interaction mycotoxin surveillance

Biosynthetic Pathway Position: Late‑Stage Dehydro‑Deoxy Modification Relative to the Versicolorin B Node

Genetic and biochemical evidence indicates that dothistromin and aflatoxin share a common biosynthetic route up to versicolorin B [1]. 2,3‑Didehydro‑2‑deoxydothistromin, however, requires additional tailoring steps—dehydrogenation and deoxygenation—that are not part of the canonical aflatoxin/sterigmatocystin pathway. The presence of an epoxide hydrolase gene (*epoA*) unique to the dothistromin cluster, and the fragmented genomic organization of dothistromin genes on a 1.3 Mb minichromosome, further imply that the late‑stage modifying enzymes responsible for generating 2,3‑didehydro‑2‑deoxydothistromin are absent from Aspergillus [2]. Consequently, this compound cannot be obtained by simple precursor‑directed biosynthesis using Aspergillus hosts; it requires the native Cercospora or transgenic Dothistroma system.

polyketide biosynthesis gene cluster evolution pathway engineering

Validated Application Scenarios for 2,3‑Didehydro‑2‑deoxydothistromin in Plant Pathology, Food Safety, and Natural Product Discovery


LC–HRMS Reference Standard for Cercospora‑Specific Mycotoxin Surveillance in Peanut

Regulatory and breeding programs require species‑specific biomarkers to track Cercospora infection in peanut fields. 2,3‑Didehydro‑2‑deoxydothistromin, with its unique monoisotopic mass of 354.0376 Da, provides a mass‑spectrometric signature that is resolvable from dothistromin (372.0481 Da) and versicolorin B (340.0583 Da) [1]. An authentic standard enables construction of a calibration curve for absolute quantification, replacing semi‑quantitative approaches that rely on dothistromin as a surrogate and that are blind to Cercospora‑derived material [2]. This is directly relevant to laboratories performing import‑border testing or breeding‑line resistance screening.

Chromatographic System Suitability and Spectral Library Building

The UV spectral fingerprint and TLC mobility data reported by Gnanamanickam & Stoessl (1986) establish 2,3‑didehydro‑2‑deoxydothistromin as a system‑suitability marker for separating closely related anthraquinonoid metabolites [1]. Laboratories that maintain in‑house spectral libraries for natural product dereplication can use the compound to verify chromatographic resolution between dothistromin, versicolorin B, and other co‑occurring Cercospora metabolites, thereby reducing false‑positive annotations in metabolomics workflows [2].

Biosynthetic Pathway Elucidation and Enzyme Substrate Screening

2,3‑Didehydro‑2‑deoxydothistromin occupies a branch point in the dothistromin pathway that is absent from the aflatoxin/sterigmatocystin route. Researchers studying the epoxide hydrolase EpoA or the ketoreductase DotA can use the authentic compound as a substrate or product standard in in vitro enzyme assays. Its procurement eliminates the need for laborious isolation from low‑yielding Cercospora cultures and enables reproducible kinetic characterization of the tailoring enzymes that distinguish the dothistromin family from Aspergillus‑derived toxins [1].

Chemotaxonomic Discrimination of Fungal Phytopathogens in Mixed Infections

In regions where peanut late leaf spot (Cercospora personata) co‑occurs with Aspergillus flavus contamination, the detection of 2,3‑didehydro‑2‑deoxydothistromin provides unequivocal evidence of Cercospora involvement, whereas dothistromin would implicate Dothistroma and versicolorin B would point to Aspergillus. An LC–MS/MS method that includes MRM transitions for all three markers, calibrated with authentic standards, allows source‑attribution in epidemiological studies and supports targeted fungicide‑efficacy trials [1].

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